Thieno[3,4-c]pyrrole-4,6-dione: A Comprehensive Technical Guide to its Fundamental Properties and Applications
Thieno[3,4-c]pyrrole-4,6-dione: A Comprehensive Technical Guide to its Fundamental Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is a bicyclic heteroaromatic compound that has emerged as a significant building block in the field of materials science, particularly for the development of organic electronics. Its electron-deficient nature, rigid planar structure, and propensity for chemical modification make it an attractive component for creating high-performance organic semiconductors. This technical guide provides an in-depth overview of the core properties of TPD, including its synthesis, optoelectronic characteristics, and applications in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). Additionally, this guide will touch upon the broader potential of the thienopyrrole scaffold in medicinal chemistry, offering insights for drug development professionals.
Core Physicochemical Properties
The fundamental properties of the unsubstituted Thieno[3,4-c]pyrrole-4,6-dione core are summarized below. It is important to note that these properties are often modulated by the addition of various alkyl side chains to improve solubility and tune electronic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₃NO₂S | --INVALID-LINK-- |
| Molecular Weight | 153.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | thieno[3,4-c]pyrrole-4,6-dione | --INVALID-LINK-- |
| Canonical SMILES | C1=C2C(=CS1)C(=O)NC2=O | --INVALID-LINK-- |
Synthesis of Thieno[3,4-c]pyrrole-4,6-dione and its Derivatives
The synthesis of TPD and its N-alkylated derivatives is a critical first step for its incorporation into functional materials. The most common strategies involve the condensation of thiophene-3,4-dicarboxylic acid or its anhydride (B1165640) with an appropriate amine.
General Synthesis of N-Alkyl-Thieno[3,4-c]pyrrole-4,6-dione
A prevalent derivative used in research is 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione, prized for the solubilizing properties imparted by the branched alkyl chain.
Experimental Protocol: Synthesis of 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione[1]
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Anhydride Formation: Thiophene-3,4-dicarboxylic acid is refluxed with acetic anhydride at 140°C to yield thiophene-3,4-dicarboxylic anhydride.
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Imidization: The resulting anhydride is then refluxed in toluene with 2-ethylhexylamine to produce the target N-alkylated TPD.
Polymerization of TPD-based Monomers
TPD derivatives are versatile monomers for the synthesis of donor-acceptor (D-A) conjugated polymers. Stille coupling and direct heteroarylation polymerization (DHAP) are two of the most effective methods employed.
Stille Coupling Polymerization
Stille coupling is a robust method for creating C-C bonds between an organotin compound and an organohalide, catalyzed by a palladium complex. For TPD-based polymers, a dibrominated TPD derivative is typically reacted with a distannylated comonomer.
Experimental Protocol: Stille Coupling Polymerization of a TPD-Bithiophene Copolymer[2]
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), 1,3-dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione (1.0 eq) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) (1.0 eq) are dissolved in anhydrous, degassed toluene.
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Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) is added to the mixture.
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Polymerization: The reaction is heated to reflux (around 110°C) and stirred for 24-48 hours.
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Work-up and Purification: The resulting polymer is precipitated in methanol, collected by filtration, and purified by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers. The final polymer is then extracted with a suitable solvent like chloroform.
Direct Heteroarylation Polymerization (DHAP)
DHAP is a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions as it avoids the preparation of organometallic reagents. This method directly couples C-H bonds with C-Br bonds.
Experimental Protocol: Synthesis of TPD Homopolymers via DHAP[3]
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Reaction Setup: Under a nitrogen atmosphere, the TPD monomer (e.g., 5-hexyl-thieno[3,4-c]pyrrole-4,6-dione), potassium acetate, tetrabutylammonium bromide, and palladium acetate are added to anhydrous DMF.
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Polymerization: The suspension is heated under reflux at 120°C for 48 hours.
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Purification: After cooling, the reaction mixture is worked up to isolate the polymer.
Optoelectronic Properties
The electronic properties of TPD-based materials are central to their function in electronic devices. These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting bandgap, can be fine-tuned through copolymerization and side-chain engineering.
| Polymer/Small Molecule | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Application | Reference |
| P1 (TPD Homopolymer) | - | - | 2.13-2.08 | OTFT | [1][2] |
| P4 (TPD-oligothiophene copolymer) | - | - | ~1.80 | OTFT | [3] |
| P8 (TPD-dialkoxybithiophene copolymer) | -5.11 | - | 1.66 | OTFT | [3] |
| TPA-TPD | -5.34 | -2.47 | - | OSC | --INVALID-LINK-- |
| TPA-PT-TPD | -5.24 | -3.05 | - | OSC | --INVALID-LINK-- |
| TPA-TT-TPD | -5.17 | -3.19 | - | OSC | --INVALID-LINK-- |
| M1 (TPD-based small molecule) | -5.54 | -3.66 | 1.88 (electrical), 1.82 (optical) | OSC | [4] |
| BT-TPD | -5.36 | - | - | OSC | [5] |
| TBDT-TTPD | -5.36 | - | - | OSC | [5] |
Applications in Organic Electronics
The favorable electronic properties and processability of TPD-based materials have led to their successful application in organic thin-film transistors and organic solar cells.
Organic Thin-Film Transistors (OTFTs)
In OTFTs, TPD-based polymers have demonstrated promising performance as the active semiconductor layer. The charge carrier mobility is a key metric for OTFT performance.
| Polymer | Mobility (cm²/Vs) | On/Off Ratio | Device Configuration | Reference |
| P1 (TPD Homopolymer) | 2.11 x 10⁻³ (electron) | - | Eutectic-melt-assisted nanoimprinting | [1] |
| P4 (TPD-oligothiophene copolymer) | ~0.6 (hole) | - | - | [3] |
| TPD-T-Rh based small molecule | 0.011 (electron) | - | Bottom-gate, bottom-contact | [6] |
Organic Solar Cells (OSCs)
TPD-based small molecules and polymers have been utilized as electron donor materials in bulk heterojunction (BHJ) solar cells, often blended with fullerene acceptors like PC₇₁BM.
| Donor Molecule | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| TPA-TPD | PC₇₁BM | 2.6 | 0.97 | 7.9 | 0.34 | --INVALID-LINK-- |
| BT-TPD / TBDT-TTPD based | PC₇₁BM | up to 4.62 | - | - | - | [5] |
Relevance to Drug Development
While Thieno[3,4-c]pyrrole-4,6-dione itself is primarily explored in materials science, the broader class of thienopyrroles has shown significant potential in medicinal chemistry. The isomeric scaffold, thieno[3,2-b]pyrrole, has been identified as a "privileged structure" due to its recurrence in biologically active compounds.
Derivatives of thieno[3,2-b]pyrrole have been investigated for a range of therapeutic applications, including:
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Anticancer Agents: Certain derivatives have demonstrated inhibitory activity against colon cancer cells.[7]
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Anti-parasitic Agents: Thieno[3,2-b]pyrrole 5-carboxamides have shown potent and selective activity against Giardia duodenalis, the parasite responsible for giardiasis.[8]
The synthetic methodologies and chemical understanding of the TPD core may provide valuable insights for medicinal chemists exploring the synthesis and structure-activity relationships of related thienopyrrole scaffolds for therapeutic purposes.
Conclusion
Thieno[3,4-c]pyrrole-4,6-dione is a versatile and powerful building block for the creation of advanced organic electronic materials. Its robust synthesis, tunable electronic properties, and demonstrated performance in organic thin-film transistors and solar cells underscore its importance in the field. The detailed protocols and compiled data within this guide offer a solid foundation for researchers and scientists working with TPD. Furthermore, the emerging biological activities of related thienopyrrole structures suggest that this chemical scaffold may also hold promise for future drug discovery and development efforts.
References
- 1. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Thieno[3,4-c]pyrrole-4,6-dione-based polymer semiconductors: toward high-performance, air-stable organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieno[3,4-c]pyrrole-4,6-dione-based small molecules for highly efficient solution-processed organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
